molecular formula C11H12FNO B8486862 2-Butenamide, N-(4-fluorophenyl)-3-methyl-

2-Butenamide, N-(4-fluorophenyl)-3-methyl-

Cat. No. B8486862
M. Wt: 193.22 g/mol
InChI Key: CHJVAINAJREZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butenamide, N-(4-fluorophenyl)-3-methyl- is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butenamide, N-(4-fluorophenyl)-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenamide, N-(4-fluorophenyl)-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Butenamide, N-(4-fluorophenyl)-3-methyl-

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C11H12FNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-7H,1-2H3,(H,13,14)

InChI Key

CHJVAINAJREZKY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10.0 g (0.1 mol) of 3-methyl-2-butenoic acid in 200 ml of THF is mixed with 9.4 ml (0.1 mol) of ethyl chloroformate and 14.1 ml (0.1 mol) of triethylamine at 0° C. After 10 minutes at room temperature, 10.6 ml (0.11 mol) of 4-fluoroaniline is added to it. The batch is stirred for 1 hour at room temperature, diluted with water and extracted with ethyl acetate (11). The organic phase is washed with saturated NaCl, dried (Na2SO4) and concentrated by evaporation in a vacuum. The residue is purified by column chromatography on silica gel with hexane-ethyl acetate. Yield 18.8 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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